molecular formula C12H21NO4 B1354504 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 161468-28-6

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B1354504
CAS No.: 161468-28-6
M. Wt: 243.3 g/mol
InChI Key: NCODKLYVALCUOA-LMLFDSFASA-N
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Description

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure, which includes a tetrahydrofuran ring fused with a dioxolane ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers are investigating its use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications range from the production of polymers to the development of new coatings and adhesives.

Mechanism of Action

The mechanism by which (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol apart from similar compounds is its specific substitution pattern and the presence of the pyrrolidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-(pyrrolidin-1-ylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2)16-10-9(14)8(15-11(10)17-12)7-13-5-3-4-6-13/h8-11,14H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCODKLYVALCUOA-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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